2,5-dichloro-N-propylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

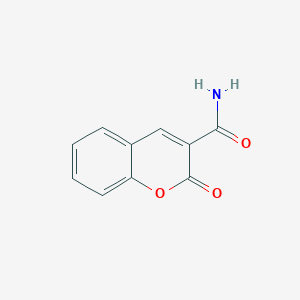

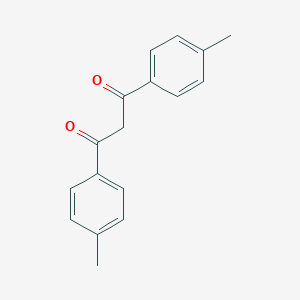

2,5-dichloro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-propylbenzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a propyl group attached . The molecular weight of this compound is 268.16 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-propylbenzenesulfonamide include its molecular formula (C9H11Cl2NO2S) and molecular weight (268.16 g/mol). Additional properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Anticancer Applications

New dibenzensulfonamides were synthesized to develop anticancer drug candidates. Studies showed that these compounds induced apoptosis and autophagy in tumor cell lines, significantly inhibiting tumor-associated carbonic anhydrase isoenzymes IX and XII, which are crucial for tumor growth and metastasis (H. Gul et al., 2018). Another study focused on sulfonamide-based antitumor screens, highlighting compounds that advanced to clinical trials due to their potent cell cycle inhibitory properties (T. Owa et al., 2002).

COX-2 Inhibition for Rheumatoid Arthritis and Osteoarthritis

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed promising results for cyclooxygenase-2 (COX-2) inhibition. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been identified as medium to potent inhibitors of the cytosolic carbonic anhydrase isoforms I and II and very potent inhibitors of the tumor-associated isoforms IX and XII. Novel benzene- and tetrafluorobenzenesulfonamides synthesized through click chemistry demonstrated significant inhibitory effects on these isoenzymes (Nicolino Pala et al., 2014). Another study reported the synthesis of novel guanidine derivatives showing weak inhibitory potency against human carbonic anhydrase I and differentiated activity toward hCA II, with compounds exhibiting strong inhibitory activity against tumor-associated hCA IX and XII (B. Żołnowska et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

2,5-dichloro-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMUVOJZSMOXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364510 |

Source

|

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88522-13-8 |

Source

|

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)